molecular formula C8H9NaO3S2 B15202476 Sodium S-(2-methylbenzyl) sulfurothioate

Sodium S-(2-methylbenzyl) sulfurothioate

Cat. No.: B15202476
M. Wt: 240.3 g/mol
InChI Key: KAEMBRIGSIIJNF-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium S-(2-methylbenzyl) sulfurothioate can be synthesized by reacting β-keto esters with sodium S-benzyl sulfurothioate or sodium S-alkyl sulfurothioate under basic conditions. The reaction is typically carried out in toluene as the solvent at 100°C. When four equivalents of a base are used, a series of differently substituted α-thio esters can be obtained with up to 90% yield. Using two equivalents of a base, α-thio ketones are achieved after 18 hours under air .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems ensures consistent product quality and high yields.

Chemical Reactions Analysis

Types of Reactions: Sodium S-(2-methylbenzyl) sulfurothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding thiol.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfurothioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiols.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Sodium S-(2-methylbenzyl) sulfurothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium S-(2-methylbenzyl) sulfurothioate involves its ability to act as an electrophile or nucleophile in various organic transformations. The compound can form stable intermediates, such as keto-enol tautomers, which play a significant role in its reactivity . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

Sodium S-(2-methylbenzyl) sulfurothioate is unique among Bunte salts due to its specific structure and reactivity. Similar compounds include:

  • Sodium S-benzyl sulfurothioate
  • Sodium S-alkyl sulfurothioate
  • Sodium S-(tetrahydro-2-furanylmethyl) sulfurothioate

These compounds share similar properties but differ in their substituents, which can affect their reactivity and applications. This compound stands out due to its specific methylbenzyl group, which imparts unique reactivity and potential biological activities .

Properties

Molecular Formula

C8H9NaO3S2

Molecular Weight

240.3 g/mol

IUPAC Name

sodium;1-methyl-2-(sulfonatosulfanylmethyl)benzene

InChI

InChI=1S/C8H10O3S2.Na/c1-7-4-2-3-5-8(7)6-12-13(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1

InChI Key

KAEMBRIGSIIJNF-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1CSS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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